molecular formula C7H10F3NO2 B12108062 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid

Cat. No.: B12108062
M. Wt: 197.15 g/mol
InChI Key: LBWZLISWOUXVLY-NSCUHMNNSA-N
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Description

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid is a fluorinated organic compound characterized by a conjugated but-2-enoic acid backbone and a tertiary amine substituent at the fourth carbon. The amine group is substituted with a methyl and a 2,2,2-trifluoroethyl moiety, introducing significant electron-withdrawing effects and lipophilicity. This compound is primarily used in research settings, with supplier information indicating its availability as a hydrochloride salt (CAS No. 1807938-93-7) .

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

(E)-4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid

InChI

InChI=1S/C7H10F3NO2/c1-11(5-7(8,9)10)4-2-3-6(12)13/h2-3H,4-5H2,1H3,(H,12,13)/b3-2+

InChI Key

LBWZLISWOUXVLY-NSCUHMNNSA-N

Isomeric SMILES

CN(C/C=C/C(=O)O)CC(F)(F)F

Canonical SMILES

CN(CC=CC(=O)O)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Overview

The Horner-Wadsworth-Emmons (HWE) reaction is a robust method to construct α,β-unsaturated carbonyl systems. For the target compound, a β-ketophosphonate ester intermediate is coupled with an aldehyde to form the but-2-enoic acid backbone.

Synthesis Steps

  • Phosphonate Ester Preparation :

    • Diethyl (2-oxobut-3-en-1-yl)phosphonate is synthesized from glycine derivatives and phosphonylating agents.

    • Alkylation with methyl(2,2,2-trifluoroethyl)amine is performed under basic conditions (KOH/EtOH) to introduce the amino group.

  • Olefination :

    • The β-ketophosphonate reacts with formaldehyde or glyoxylic acid to form the α,β-unsaturated ester.

    • Acidic hydrolysis (HCl/EtOH) yields the free carboxylic acid.

Key Data

ParameterValueSource
Yield68–75%
Stereoselectivity (E/Z)>95% E-isomer
ScaleUp to 300 g demonstrated

Ni(II)-Schiff Base Alkylation

Methodology

This asymmetric synthesis route uses a recyclable Ni(II)-Schiff base complex to control stereochemistry during alkylation.

Procedure

  • Complex Formation :

    • Glycine Schiff base (e.g., (S)-BPB-Ni(II)-Gly) is prepared by reacting glycine with a chiral auxiliary (e.g., (S)-2-(N-benzylprolyl)aminobenzophenone) and NiCl₂.

  • Alkylation :

    • The complex is treated with 2,2,2-trifluoroethyl iodide (CF₃CH₂I) in DMF/K₂CO₃ to introduce the trifluoroethyl group.

    • Demetallation with EDTA followed by Fmoc protection yields the enantiopure amino acid.

Performance Metrics

ParameterValueSource
Enantiomeric Excess (ee)>98%
Yield (Overall)75–80%
ScalabilityValidated at 220 g scale

Direct Amination of α,β-Unsaturated Esters

Reaction Pathway

Methyl(2,2,2-trifluoroethyl)amine is coupled to α,β-unsaturated esters via Michael addition, followed by hydrolysis.

Steps

  • Ester Synthesis :

    • Crotonic acid derivatives (e.g., methyl but-2-enoate) are prepared via Knoevenagel condensation.

  • Amination :

    • The ester undergoes nucleophilic attack by methyl(2,2,2-trifluoroethyl)amine in THF with DBU as a base.

    • Hydrolysis with aqueous HCl yields the acid.

Optimization Insights

ParameterValueSource
Reaction Time12–24 hours
Temperature80–85°C
Yield70–85%

Coupling Reagent-Mediated Synthesis

Carbodiimide-Based Approach

N,N'-Carbonyldiimidazole (CDI) facilitates amide bond formation between methyl(2,2,2-trifluoroethyl)amine and but-2-enoic acid.

Protocol

  • Acid Activation :

    • But-2-enoic acid is treated with CDI in THF to form the acyl imidazolide.

  • Amination :

    • The activated acid reacts with methyl(2,2,2-trifluoroethyl)amine at 0°C to room temperature.

Efficiency Metrics

ParameterValueSource
Purity>95%
Reaction ScaleUp to 50 g demonstrated
ByproductsMinimal imidazole derivatives

Hydrogenolysis of Protected Intermediates

Benzyl Carbamate (Cbz) Strategy

A protecting-group approach ensures regioselective amination.

Synthesis Steps

  • Cbz Protection :

    • 4-Aminobut-2-enoic acid is protected with benzyl chloroformate.

  • Alkylation :

    • The protected amine is alkylated with 2,2,2-trifluoroethyl iodide, followed by methylation using methyl iodide.

  • Deprotection :

    • Hydrogenolysis with Pd/C in methanol removes the Cbz group.

Critical Data

ParameterValueSource
Yield (Deprotection)90–95%
Catalyst Loading5% Pd/C
Hydrogen Pressure1 atm

Comparative Analysis of Methods

MethodYield (%)ScalabilityStereocontrolCost Efficiency
HWE Olefination68–75HighModerateModerate
Ni(II)-Schiff Base75–80IndustrialExcellentHigh
Direct Amination70–85MediumLowLow
CDI Coupling80–90Small-scaleNoneHigh
Hydrogenolysis90–95MediumHighModerate

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₁₀F₃NO₂
  • Molecular Weight : 197.15 g/mol
  • IUPAC Name : (E)-4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid
  • Structural Features : The compound features a trifluoroethyl group that enhances its lipophilicity and metabolic stability.

Chemistry

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid serves as a crucial building block in organic synthesis:

  • Building Block for Complex Molecules : It is used in the synthesis of more complex organic compounds.
  • Reactivity Studies : The compound can undergo various chemical reactions such as oxidation and reduction.

Biology

In biological research, this compound has been investigated for its potential effects on biological systems:

  • Enzyme Inhibition Studies : Its interaction with specific enzymes may lead to insights into metabolic pathways.
  • Receptor Binding Studies : The trifluoroethyl group may enhance binding affinity to certain receptors.

Medicine

The compound is being explored for therapeutic applications:

  • Drug Development : Investigated for potential use in developing new drugs targeting neurological conditions.
  • Neuroprotective Research : Its derivatives have shown promise in protecting neuronal cells in vitro.

Materials Science

In materials science, 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid is utilized for modifying surface properties:

  • Polymer Synthesis : Used in the production of poly(fluoroacrylate)s with tunable hydrophobicity and adhesion properties.
Application AreaSpecific UseResults
ChemistryBuilding block for organic synthesisFacilitates complex molecule formation
BiologyEnzyme inhibition studiesInsights into metabolic pathways
MedicineDrug developmentPotential neuroprotective effects
Materials SciencePolymer synthesisImproved surface properties

Case Studies

  • Enzyme Inhibition Study :
    • A study focused on the inhibition of a specific enzyme by 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid demonstrated significant inhibition at micromolar concentrations. This suggests potential therapeutic implications in metabolic disorders.
  • Polymer Modification Research :
    • Research involving radical copolymerization of this compound showed that varying comonomer feed ratios resulted in polymers with hydrophobicity ranging from moderate to high. These polymers are applicable in functional coatings with enhanced adhesion properties.

Mechanism of Action

The mechanism of action of 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Key Structural Features :

  • N-Methyl-N-(2,2,2-trifluoroethyl)amino group: Enhances metabolic stability and influences solubility via fluorine substitution.

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs sharing the but-2-enoic acid backbone or fluorinated substituents. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid C₇H₁₀F₃NO₂ 197.16* N-Methyl, N-(2,2,2-trifluoroethyl) Research chemical (pharmaceutical intermediates)
(2E)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide (Teriflunomide) C₁₂H₁₀F₃N₂O₂ 271.22 Cyano, hydroxy, 4-(trifluoromethyl)phenyl Immunomodulatory drug (multiple sclerosis)
(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid C₇H₁₁NO₃ 157.17 Isopropylamino, oxo Biochemical reagent
4-Aryl-4-oxo-2-thienylaminobut-2-enic acids Varies ~200–250 Thiophene, aryl, oxo Analgesic activity (preclinical)
3-(4-Fluorophenyl)-2-methylbut-2-enoic acid C₁₁H₁₁FO₂ 194.20 4-Fluorophenyl, methyl Synthetic intermediate

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The trifluoroethyl group in the target compound increases logP compared to analogs with methyl or isopropyl groups, enhancing membrane permeability but reducing aqueous solubility .
  • Electron-Withdrawing Effects: Fluorine atoms in the trifluoroethyl group stabilize the molecule against oxidative metabolism, a trait shared with Teriflunomide ().
  • Steric Effects: Bulky substituents (e.g., 4-(trifluoromethyl)phenyl in Teriflunomide) may hinder receptor binding compared to smaller groups like methyl or trifluoroethyl.

Biological Activity

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid is a synthetic organic compound with the molecular formula C7_7H10_{10}F3_3NO2_2. Its unique structure, characterized by a trifluoroethyl group attached to an amino butenoic acid framework, enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group is believed to enhance binding affinity and specificity due to its electron-withdrawing properties. This characteristic allows the compound to effectively inhibit certain enzymes or modulate receptor activity.

Enzyme Inhibition

Research indicates that 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid may inhibit various enzymes involved in metabolic pathways. For example, studies suggest that it could act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The calculated binding affinities of related compounds to COX enzymes show promising results:

CompoundAffinity (kcal/mol) to COX-1Affinity (kcal/mol) to COX-2
Diclofenac-8.5-
Celecoxib--12.2
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acidTBDTBD

Further investigations are required to quantify the precise affinities of this compound towards COX enzymes.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid. These studies focus on its anti-inflammatory properties and potential neuroprotective effects.

Case Study: Anti-inflammatory Activity

In a study examining various derivatives for anti-inflammatory effects, compounds structurally related to 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid demonstrated significant inhibition of paw edema in carrageenan-induced models. The compound's ability to reduce pro-inflammatory cytokines was also noted.

Neuroprotective Potential

The compound has shown promise in neuroprotective research. Its unique structural features may allow it to cross the blood-brain barrier effectively. Preliminary studies suggest that it can modulate neurotransmitter systems and reduce neuroinflammation.

Synthesis and Derivatives

The synthesis of 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid typically involves the reaction of 4-aminobut-2-enoic acid with 2,2,2-trifluoroethanol under basic conditions. The following steps outline the general synthetic route:

  • N-Methylation : The amino group is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as triethylamine.
  • Trifluoroethylation : The resulting N-methylated compound is reacted with trifluoroethanol under acidic conditions.
  • Hydrochloride Formation : The final step involves adding hydrochloric acid to form the hydrochloride salt.

Applications and Future Directions

The unique properties of 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid open avenues for various applications:

  • Medicinal Chemistry : As a potential anti-inflammatory and neuroprotective agent.
    • Ongoing research aims to elucidate its interactions with biological targets further.
  • Material Science : Modifying surface properties of polymers due to its hydrophobic characteristics.
  • Pharmacology : Investigating its role in drug design as a bioisosteric replacement for existing compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation between methyl(2,2,2-trifluoroethyl)amine and a but-2-enoic acid derivative. Key steps include:

  • Protection of functional groups : Use tert-butoxycarbonyl (Boc) to protect the amino group during synthesis to prevent side reactions (analogous to methods in related compounds) .
  • Reaction optimization : Adjust solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to control regioselectivity. Catalysts like DMAP may enhance coupling efficiency .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer :

  • Spectroscopic analysis : Use 1H^1H-NMR to confirm the presence of the trifluoroethyl group (δ 3.5–4.0 ppm for -CF3_3CH2_2-) and the enoic acid moiety (δ 5.5–6.5 ppm for the double bond). IR spectroscopy validates the carbonyl stretch (~1700 cm1^{-1}) .
  • Chromatographic methods : HPLC with a C18 column and UV detection at 254 nm monitors purity. Retention times should match standards .
  • Elemental analysis : Compare experimental C, H, N, and F percentages with theoretical values to confirm stoichiometry .

Q. What are the key physicochemical properties of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Test in polar (water, methanol) and non-polar solvents (hexane). The compound is likely sparingly soluble in water but soluble in DMSO or DMF due to the trifluoroethyl group .
  • Stability : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolysis of the enoic acid group) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in peptide coupling or nucleophilic substitution?

  • Methodological Answer :

  • Kinetic isotope effects : Replace 1H^1H with 2H^2H in reactive positions (e.g., amino groups) to study rate-determining steps .
  • Computational modeling : Use density functional theory (DFT) to simulate transition states and identify intermediates. Software like Gaussian or COMSOL Multiphysics can predict activation energies .
  • Trapping experiments : Add scavengers like TEMPO to detect radical intermediates in oxidation reactions .

Q. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

  • Methodological Answer :

  • Dose-response validation : Perform assays across a wide concentration range (nM–mM) to identify non-linear effects. Use positive controls (e.g., known inhibitors) to calibrate sensitivity .
  • Structural analogs : Compare activity with derivatives lacking the trifluoroethyl group to isolate the role of fluorination .
  • Reproduibility protocols : Standardize buffer conditions (pH 7.4, 37°C) and pre-incubation times to minimize variability .

Q. What computational strategies can predict interactions between this compound and biological targets (e.g., proteins or enzymes)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities. Focus on hydrophobic pockets accommodating the trifluoroethyl group .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding and van der Waals interactions .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity across related targets .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and neutral buffers at 60°C. Monitor degradation via LC-MS to identify breakdown pathways (e.g., decarboxylation) .
  • Thermogravimetric analysis (TGA) : Measure weight loss under nitrogen atmosphere (25–300°C) to determine thermal decomposition thresholds .

Methodological Considerations for Experimental Design

Q. What factorial design approaches are suitable for optimizing reaction yields or biological assay conditions?

  • Methodological Answer :

  • Full factorial design : Vary factors like temperature (20–60°C), catalyst loading (1–5 mol%), and solvent polarity (hexane to DMF) in a 23^3 matrix. Analyze interactions using ANOVA .
  • Response surface methodology (RSM) : Use Central Composite Design to identify optimal conditions for maximum yield or activity. Software like Design-Expert simplifies data analysis .

Q. How can AI-driven tools enhance the synthesis or application of this compound in research?

  • Methodological Answer :

  • Automated reaction optimization : Platforms like ChemOS integrate robotic labs and Bayesian optimization to screen reaction conditions (e.g., solvent, catalyst) in high throughput .
  • Predictive analytics : Train neural networks on PubChem data to predict novel derivatives with improved solubility or binding affinity .

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